molecular formula C19H20O5 B2870179 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid CAS No. 554423-47-1

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid

Cat. No.: B2870179
CAS No.: 554423-47-1
M. Wt: 328.364
InChI Key: SFOZXAJMWIBUNF-PKNBQFBNSA-N
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Description

Preparation Methods

The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound to form the desired product.

Chemical Reactions Analysis

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and phenoxy groups can participate in various binding interactions, influencing its biological activity. The acrylic acid moiety can undergo reactions that modify its chemical properties, further affecting its mechanism of action. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZXAJMWIBUNF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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